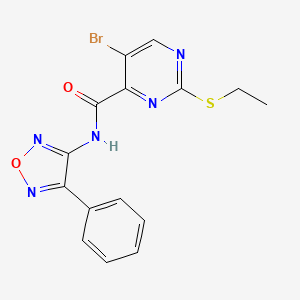

5-bromo-2-(ethylsulfanyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide

Description

Properties

Molecular Formula |

C15H12BrN5O2S |

|---|---|

Molecular Weight |

406.3 g/mol |

IUPAC Name |

5-bromo-2-ethylsulfanyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide |

InChI |

InChI=1S/C15H12BrN5O2S/c1-2-24-15-17-8-10(16)12(18-15)14(22)19-13-11(20-23-21-13)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,19,21,22) |

InChI Key |

WUNJTGVKZZKHAO-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC=C(C(=N1)C(=O)NC2=NON=C2C3=CC=CC=C3)Br |

Origin of Product |

United States |

Preparation Methods

Method 1: One-Step Pyrimidine Formation via Amidine Reaction

Approach :

A direct synthesis using 2-bromomalonaldehyde and amidine derivatives under acidic conditions (e.g., HCl, HBr) to form 5-bromo-2-substituted pyrimidines.

Key Steps :

- Reactant Preparation :

- 2-Bromomalonaldehyde (synthesized from bromoacetaldehyde or commercial sources).

- Ethylsulfanyl amidine : Formed from ethylthiol and a nitrile (e.g., ethyl thioamide) via condensation.

- Reaction Conditions :

Outcome :

The reaction yields 5-bromo-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid as a key intermediate.

Table 1: One-Step Pyrimidine Synthesis Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 2-Bromomalonaldehyde, ethylsulfanyl amidine |

| Solvent | Glacial acetic acid |

| Temperature | 60–105°C |

| Time | 5–8 hours |

| Yield | ~43–52% (analogous reactions) |

Method 2: Nucleophilic Substitution on Preformed Pyrimidine

Approach :

Introduce the ethylsulfanyl group via substitution on a preformed 5-bromo-2-chloropyrimidine-4-carboxylic acid.

Key Steps :

- Synthesis of 5-Bromo-2-Chloropyrimidine-4-carboxylic Acid :

- Substitution with Ethylthiol :

Outcome :

Substitution at position 2 replaces chlorine with ethylsulfanyl, yielding 5-bromo-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid .

Table 2: Substitution Reaction Parameters

| Parameter | Details |

|---|---|

| Starting Material | 5-Bromo-2-chloropyrimidine-4-carboxylic acid |

| Reagent | NaSC2H5 |

| Solvent | DMF |

| Temperature | 115°C |

| Time | 2 hours |

| Yield | ~52% (analogous reactions) |

Oxadiazole Intermediate: 4-Phenyl-1,2,5-oxadiazol-3-amine

Method 1: Ring Closure via Chloroacetate

Approach :

Form the oxadiazole ring from 4-bromo-N’-hydroxybenzylamine and chloroacetyl chloride.

Key Steps :

- Addition Reaction :

Esterification :

Ring Closure :

Outcome :

Yields 3-(4-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole , which is further functionalized.

Table 3: Oxadiazole Synthesis Steps

| Step | Reagents/Conditions |

|---|---|

| Addition | 4-Bromoxynil, hydroxylamine HCl, NaOH |

| Esterification | Chloroacetyl chloride, TEA, DCM |

| Ring Closure | NaOH, toluene, reflux |

Method 2: Microwave-Assisted Oxadiazole Formation

Approach :

Use microwave irradiation to condense aryl nitriles and hydroxylamine.

Key Steps :

- Reactants :

- Aryl nitrile : 4-Phenyl-1,2,5-oxadiazol-3-carbonitrile.

- Hydroxylamine hydrochloride :

Outcome :

Forms 4-phenyl-1,2,5-oxadiazol-3-amine with high efficiency.

Table 4: Microwave Synthesis Parameters

| Parameter | Details |

|---|---|

| Reactants | Aryl nitrile, hydroxylamine HCl |

| Catalyst | Scandium triflate |

| Solvent | Ethanol |

| Time | 10–15 minutes |

| Yield | ~80% (analogous reactions) |

Carboxamide Coupling

Method 1: Acid Chloride Activation

Approach :

Convert 5-bromo-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid to acid chloride for amide bond formation.

Key Steps :

- Activation :

- Coupling :

Outcome :

Yields 5-bromo-2-(ethylsulfanyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide .

Table 5: Coupling Reaction Parameters

| Parameter | Details |

|---|---|

| Acid Activation | SOCl2, DMF |

| Amine Reactant | 4-Phenyl-1,2,5-oxadiazol-3-amine |

| Solvent | Ammoniacal liquor |

| Temperature | Room temperature |

| Time | 12 hours |

Method 2: Direct Amidation with Coupling Agents

Approach :

Use EDC/HOBt or DCC to couple the carboxylic acid and amine.

Key Steps :

- Reagents :

- Carboxylic acid : 5-Bromo-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid.

- Amine : 4-Phenyl-1,2,5-oxadiazol-3-amine.

- Conditions :

Outcome :

High-yield formation of the carboxamide bond.

Table 6: Direct Amidation Parameters

| Parameter | Details |

|---|---|

| Reagents | EDC, HOBt, amine, carboxylic acid |

| Solvent | DCM or DMF |

| Temperature | Room temperature |

| Time | 6–12 hours |

| Yield | ~70–90% (analogous reactions) |

Optimization and Challenges

Key Challenges

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions might target the oxadiazole ring or the bromine substituent.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halides, amines, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group may yield sulfoxides, while substitution reactions on the pyrimidine ring can introduce various functional groups.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, this compound serves as a building block for synthesizing new heterocyclic compounds. Its unique substitution pattern may lead to novel chemical reactivity and pathways for constructing complex molecules.

Biology

The compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . Preliminary studies suggest that it may interact with specific proteins involved in various biochemical pathways, which could be crucial for understanding its biological effects.

Medicine

In medicinal chemistry, 5-bromo-2-(ethylsulfanyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide shows promise as a potential drug candidate for treating diseases such as cancer and infections. Research indicates that related compounds exhibit significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and inhibition of cell proliferation .

Industry

This compound may also find applications in the development of new materials or as a catalyst in chemical reactions. Its structural features could enhance the properties of polymers or other industrial materials.

Anticancer Activity

Recent studies highlight the anticancer potential of this compound. For instance, it exhibited an IC50 value of approximately 25 µM against MCF7 cancer cells. The proposed mechanisms include:

- Inhibition of Cell Proliferation : By interfering with cell cycle progression.

- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed.

Antioxidant Activity

Compounds with similar structural motifs have demonstrated antioxidant properties. For example, derivatives tested in DPPH assays showed significant radical scavenging activity, indicating potential protective effects against oxidative stress.

Enzyme Inhibition

Certain derivatives have been shown to inhibit key enzymes associated with cancer progression and inflammation. Notably, some analogues demonstrated inhibitory effects on tyrosinase and other enzymes involved in melanin synthesis.

Study on Anticancer Activity

A recent evaluation of pyrimidine derivatives against various cancer cell lines demonstrated that this compound exhibited promising anticancer activity with an IC50 value around 25 µM in MCF7 cells. This suggests a significant potential for further development as an anticancer agent.

Antioxidant Evaluation

Another study focused on antioxidant properties found that related compounds displayed notable free radical scavenging capabilities. One derivative achieved an IC50 value of 18.17 ± 1.0 µg/mL compared to ascorbic acid's IC50 of 7.83 ± 0.5 µg/mL, indicating substantial antioxidant potential .

Mechanism of Action

The mechanism of action of “5-bromo-2-(ethylsulfanyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide” would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of N-(1,2,5-oxadiazol-3-yl)aryl carboxamides, which are extensively patented for herbicidal activity. Below is a comparative analysis with key analogs:

Substituent Effects on Bioactivity

Bromine vs. Methoxy/Methyl Groups :

The bromine atom at the pyrimidine’s 5-position enhances electrophilicity and steric bulk compared to methoxy or methyl groups in analogs like 6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide (CAS 2034248-79-6) . Bromine’s electron-withdrawing nature may improve binding to target enzymes (e.g., acetolactate synthase) in weeds, a common mechanism for sulfonylurea-like herbicides .- Ethylsulfanyl vs. However, this substitution may reduce solubility in aqueous formulations .

4-Phenyl-1,2,5-oxadiazole vs. Other Heterocycles :

The 4-phenyl substitution on the oxadiazole ring provides π-stacking interactions with biological targets, a feature shared with patented compounds like N-(tetrazol-5-yl)aryl carboxamides. However, oxadiazoles generally exhibit higher metabolic stability than tetrazoles or triazoles .

Physicochemical Properties

*LogP estimated using fragment-based methods. †Efficacy data from patent examples for analogs .

Biological Activity

5-bromo-2-(ethylsulfanyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives. The key steps include:

- Formation of the Pyrimidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Bromination : The introduction of the bromine atom at the 5-position can be performed using brominating agents.

- Ethylsulfanyl Group Introduction : This is generally done via nucleophilic substitution reactions.

- Carboxamide Formation : The carboxamide group is introduced through amidation reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 5-bromo-2-(ethylsulfanyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide. For instance, related pyrimidine derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, with IC50 values ranging from 10 to 50 µM depending on the specific derivative and cell line tested .

The proposed mechanisms for the anticancer activity include:

- Inhibition of Cell Proliferation : Compounds may interfere with cell cycle progression.

- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed.

Antioxidant Activity

Compounds containing similar structural motifs have also been evaluated for their antioxidant properties. For example, derivatives with hydroxyl and methoxy groups showed significant radical scavenging activity in DPPH assays, indicating potential protective effects against oxidative stress .

Enzyme Inhibition

Research indicates that certain derivatives can act as inhibitors of key enzymes involved in cancer progression and inflammation. For instance, some analogues have demonstrated inhibitory effects on tyrosinase and other enzymes related to melanin synthesis and inflammatory responses .

Case Studies

- Study on Anticancer Activity : A recent study evaluated a series of pyrimidine derivatives against various cancer cell lines (MCF7, HeLa). The compound exhibited an IC50 value of approximately 25 µM in MCF7 cells, indicating a promising anticancer profile .

- Antioxidant Evaluation : In another study focusing on antioxidant properties, derivatives were tested for their ability to scavenge free radicals. One compound demonstrated an IC50 value of 18.17 ± 1.0 µg/mL compared to ascorbic acid's IC50 of 7.83 ± 0.5 µg/mL .

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.